2-Hexylthiophene

概述

描述

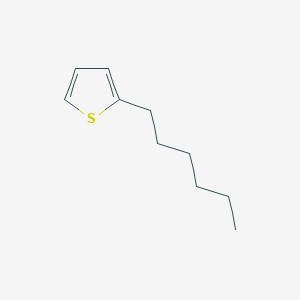

2-己基噻吩是一种有机化合物,分子式为 C10H16S。它是噻吩的衍生物,其中一个己基连接在噻吩环的第二个碳原子上。 这种化合物以其芳香性而闻名,并因其独特的化学结构和性质而被应用于各种科学和工业领域 .

准备方法

合成路线和反应条件: 2-己基噻吩可以通过多种方法合成。一种常见的方法是使噻吩与己基溴在碱(例如碳酸钾)存在下反应。反应通常在诸如二甲基甲酰胺 (DMF) 等有机溶剂中回流条件下进行。 另一种方法是使用格氏试剂,其中己基溴化镁与噻吩反应生成 2-己基噻吩 .

工业生产方法: 2-己基噻吩的工业生产通常涉及催化过程。镍和钯基催化体系常用于噻吩衍生物的聚合。 这些方法提供高产率和区域规则性,使其适用于大规模生产 .

化学反应分析

反应类型: 2-己基噻吩经历各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 2-己基噻吩的氧化可以使用氧化剂(例如高锰酸钾或过氧化氢)来实现。这些反应通常在酸性或碱性条件下进行。

还原: 还原反应通常涉及使用还原剂,例如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。

主要产物: 这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,氧化会导致形成亚砜或砜,而还原会导致形成硫醇衍生物 .

科学研究应用

Applications in Organic Electronics

1. Organic Semiconductors

- Organic Solar Cells : 2-Hexylthiophene is a crucial building block in the synthesis of poly(3-hexylthiophene), which is widely used in bulk heterojunction solar cells. Its incorporation improves charge transport and enhances the efficiency of light absorption. Studies have shown that devices utilizing poly(3-hexylthiophene) can achieve power conversion efficiencies exceeding 6% under standard testing conditions .

- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the development of OLEDs by improving the electrical conductivity and stability of the organic layers, thus enhancing overall device performance .

2. Conductive Polymers

- This compound serves as a precursor for various conductive polymers used in flexible electronics. These materials exhibit excellent mechanical properties and conductivity, making them suitable for applications in wearable devices and flexible displays .

Sensor Technology

Chemical Sensors

- The compound is employed in the fabrication of chemical sensors due to its high sensitivity to various gases and vapors. Research indicates that sensors based on this compound can detect low concentrations of target analytes with high selectivity, making them valuable for environmental monitoring and safety applications .

Pharmaceutical Applications

Medicinal Chemistry

- In pharmaceutical research, this compound is utilized as a synthetic intermediate for developing novel therapeutic agents. Its derivatives have been investigated for potential anti-inflammatory and anticancer activities, contributing to advancements in drug development .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-hexylthiophene involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport and conductivity. In biological systems, its mechanism may involve the disruption of cellular processes or interaction with specific enzymes and receptors .

相似化合物的比较

2-己基噻吩可以与其他噻吩衍生物(例如 3-己基噻吩和 2-戊基噻吩)进行比较。 虽然这些化合物具有相似的结构特征,但 2-己基噻吩因其特定的烷基链长度而独一无二,这会影响其溶解度、电子性质和反应性 .

类似化合物:

- 3-己基噻吩

- 2-戊基噻吩

- 2-辛基噻吩

生物活性

2-Hexylthiophene is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial properties and applications in organic electronics. This article reviews the biological activity of this compound, presenting data from various studies, case reports, and research findings.

Chemical Structure and Properties

This compound (C10H16S) is characterized by a thiophene ring substituted with a hexyl group at the second position. Its structure contributes to its unique chemical properties, making it suitable for various applications, including organic semiconductors and dyes.

Antibacterial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antibacterial properties. A notable study synthesized several thiophene-based compounds, including this compound derivatives, and evaluated their effectiveness against multidrug-resistant bacteria.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds showed varying MIC values against Salmonella Typhi, with some derivatives demonstrating MIC as low as 3.125 mg/mL.

- Structure-Activity Relationship (SAR) : The presence of dual thiophene moieties was linked to enhanced antibacterial activity. For instance, one derivative exhibited superior inhibition against E. coli and S. aureus compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

| Compound ID | MIC (mg/mL) | Target Bacteria | Reference |

|---|---|---|---|

| 4F | 3.125 | Salmonella Typhi | |

| 4A | 6.25 | E. coli | |

| Ciprofloxacin | 16 | Salmonella Typhi |

Case Studies on Biological Effects

A case report highlighted the potential adverse effects of hexylthiophenes, particularly focusing on acute allergic dermatitis induced by exposure to 3-hexylthiophene during laboratory experiments. The patient developed severe dermatitis after handling the compound without adequate protective measures, leading to a diagnosis of atopic dermatitis .

Summary of Case Report

- Patient Profile : A 27-year-old male researcher experienced acute dermatitis after exposure during synthesis experiments.

- Symptoms : Itching and swelling progressed rapidly from localized areas to widespread rashes.

- Outcome : Symptoms resolved with treatment after two weeks, but the incident underscores the importance of safety protocols when handling chemical compounds.

Applications in Organic Electronics

Beyond its antibacterial properties, this compound is also explored for its role in organic electronics, particularly as a material for organic solar cells. Research indicates that thiophene derivatives can enhance the efficiency of dye-sensitized solar cells (DSSCs) due to their favorable electronic properties.

Research Highlights

常见问题

Basic Research Questions

Q. What are the most effective methods for synthesizing 2-hexylthiophene, and how can yield discrepancies in reported procedures be resolved?

- Methodological Answer : Synthesis typically involves Kumada coupling or direct alkylation of thiophene derivatives. For example, alkylation of 2-bromothiophene with hexylmagnesium bromide under inert atmospheres (e.g., N₂ or Ar) often achieves yields of 60–85% . Discrepancies in yields may arise from variations in catalyst loading (e.g., AuCl vs. Pd-based systems), solvent purity, or reaction time. To resolve contradictions, replicate experiments using standardized conditions (e.g., 0.05 equiv AuCl in CH₃CN at RT for 14 hours) and characterize products via ¹H/¹³C NMR and GC/MS to verify purity .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers away from oxidizers. Dispose of waste via halogenated solvent disposal protocols. Note that this compound may degrade under prolonged UV exposure, requiring dark storage conditions .

Q. What are the best practices for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR (CDCl₃, δ 0.88–2.80 ppm for hexyl chain; δ 6.80–7.20 ppm for thiophene ring) .

- GC/MS for molecular ion peak at m/z 154 (C₁₀H₁₆S).

- FTIR to confirm C-S stretching (~680 cm⁻¹) and alkyl C-H vibrations. Cross-reference with literature spectra to identify impurities .

Advanced Research Questions

Q. How do electronic properties of this compound influence its performance in organic electronic devices (e.g., OFETs, OPVs)?

- Methodological Answer : The hexyl side chain enhances solubility and reduces π-π stacking, improving film morphology. Use cyclic voltammetry to measure HOMO/LUMO levels (typically −5.2 eV/−2.3 eV). Compare hole mobility (µh) in OFETs via transfer line method (TLM) with SiO₂/Si substrates. Contradictions in reported µh values (10⁻³–10⁻² cm²/V·s) may stem from annealing temperatures or dielectric surface treatments .

Q. What catalytic systems optimize regioselective functionalization of this compound for polymer synthesis?

- Methodological Answer : AuCl/TFA systems enable direct alkynylation at the β-position of thiophene (e.g., coupling with TIPS-ethynylbenziodoxolone). For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O. Monitor regioselectivity via ¹H NMR: β-substituted products show upfield shifts (~0.1–0.3 ppm) compared to α-substituted isomers .

Q. How can computational methods predict this compound’s reactivity in novel copolymer designs?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to model frontier orbitals and reaction pathways. Compare activation energies for electrophilic substitution (e.g., bromination at α vs. β positions). Validate predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants) .

Q. What strategies address contradictions in reported solubility parameters of this compound across solvents?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to correlate experimental solubility (e.g., in toluene, chloroform, THF) with polarity (δP) and hydrogen-bonding (δH) contributions. Discrepancies may arise from impurities or measurement techniques (e.g., gravimetric vs. cloud-point methods). Re-evaluate using standardized UV-Vis absorbance calibration curves .

Q. Methodological and Analytical Frameworks

Q. How should researchers design experiments to investigate this compound’s environmental degradation pathways?

- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous/organic matrices. Use LC-HRMS to identify degradation products (e.g., hydroxylated or sulfoxide derivatives). Compare degradation rates in the presence of radical scavengers (e.g., BHT) to assess oxidative vs. hydrolytic pathways .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s thermal stability studies?

- Methodological Answer : Apply ANOVA to compare decomposition temperatures (Td) from TGA data across multiple batches. Use principal component analysis (PCA) to identify variables (e.g., moisture content, heating rate) contributing to variance. Report confidence intervals (95% CI) for mean Td values .

Q. Literature and Data Management

Q. How can researchers optimize database searches for this compound-related studies while avoiding unreliable sources?

- Methodological Answer : Use SciFinder with CAS RN 10540-29-1 (thiophene derivatives) and Boolean terms (e.g., "this compound AND synthesis NOT industrial"). Cross-validate findings with Web of Science and PubMed. Exclude non-peer-reviewed sources (e.g., ) .

Q. What are the best practices for reporting this compound data in publications to ensure reproducibility?

- Methodological Answer : Include detailed experimental sections with catalyst loadings, solvent grades, and spectral acquisition parameters (e.g., NMR frequency, MS ionization mode). Adhere to IUPAC naming conventions and provide raw data in supplementary materials .

属性

IUPAC Name |

2-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVHYFUVMQIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172120 | |

| Record name | 2-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Meat-like aroma | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.938 (20°) | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18794-77-9 | |

| Record name | 2-Hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82479467Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。